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Compound of Interest

Compound Name: 5-Ethynyl-3H-isobenzofuran-1-one

Cat. No.: B1487563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Ethynyl-3H-isobenzofuran-1-one (CAS No. 1179362-90-3).[1] Due to the limited

availability of direct experimental spectra for this specific molecule in the public domain, this

document presents a detailed, predicted spectroscopic profile based on the analysis of its core

structural components: the 3H-isobenzofuran-1-one moiety and the ethynyl-substituted

benzene ring. This guide is intended to support research, analytical method development, and

drug discovery efforts involving this and structurally related compounds.

Chemical Structure and Properties
IUPAC Name: 5-Ethynyl-3H-isobenzofuran-1-one

Molecular Formula: C₁₀H₆O₂

Molecular Weight: 158.15 g/mol [1]

CAS Number: 1179362-90-3[1]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Ethynyl-3H-isobenzofuran-1-one. These
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predictions are derived from established spectral data for isobenzofuranone derivatives and

ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.9 - 7.7 m 2H Aromatic H (H-6, H-7)

~7.5 m 1H Aromatic H (H-4)

~5.3 s 2H Methylene H (H-3)

~3.1 s 1H Acetylenic H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment

~170 C Carbonyl (C-1)

~148 C Aromatic C (C-7a)

~135 CH Aromatic CH (C-7)

~130 C Aromatic C (C-5)

~129 CH Aromatic CH (C-6)

~126 C Aromatic C (C-3a)

~123 CH Aromatic CH (C-4)

~83 C Acetylenic C

~80 CH Acetylenic C-H

~70 CH₂ Methylene (C-3)
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid Phase)

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, sharp ≡C-H stretch

~2110 Medium, sharp C≡C stretch

~1760 Strong C=O (lactone) stretch

~1600, 1480 Medium C=C aromatic ring stretch

~1280 Strong C-O (ester) stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

158 High [M]⁺ (Molecular Ion)

130 Medium [M-CO]⁺

102 High [M-CO-CO]⁺ or [C₈H₆]⁺

76 Medium [C₆H₄]⁺

Experimental Protocols
The following sections detail standardized procedures for acquiring the spectroscopic data

presented above. These protocols are generally applicable to solid organic compounds like 5-
Ethynyl-3H-isobenzofuran-1-one.

NMR Spectroscopy
A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is

transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz
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spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the solid is placed directly on the ATR crystal, and pressure is applied to

ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be

prepared by grinding a small amount of the sample with dry potassium bromide and pressing

the mixture into a thin, transparent disk.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for volatile and semi-volatile

organic compounds. The sample is introduced into the ion source of the mass spectrometer,

where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This

causes ionization and fragmentation of the molecule. The resulting ions are then separated by

their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound and the relationship between the different spectroscopic techniques.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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